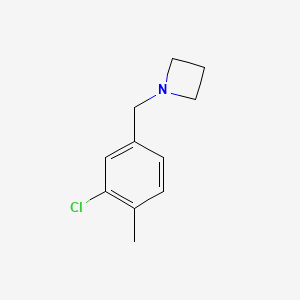
1-(3-Chloro-4-methylbenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylbenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylbenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent strain of the azetidine ring.
Another method involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)3 . This reaction proceeds in high yields and is compatible with various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific requirements of the production process.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-methylbenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-(3-Chloro-4-methylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 1-(3-Chloro-4-methylbenzyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to the formation of covalent bonds with target proteins or nucleic acids. This reactivity can disrupt normal cellular processes, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.
Uniqueness
1-(3-Chloro-4-methylbenzyl)azetidine is unique due to the presence of the 3-chloro-4-methylbenzyl group, which imparts specific chemical properties and potential applications. The combination of the azetidine ring and the benzyl group enhances its reactivity and makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
1-[(3-chloro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChIキー |
UFQQWLMJDKSRFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2CCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


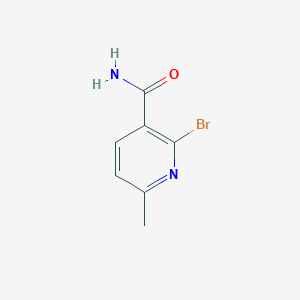
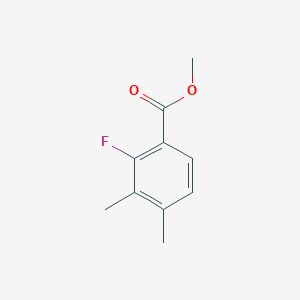
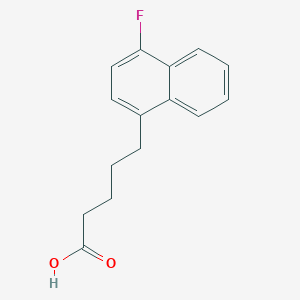
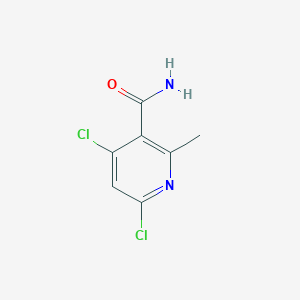
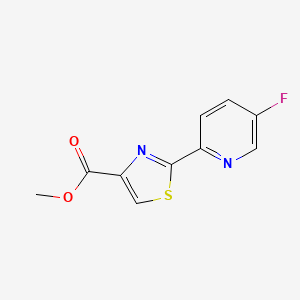

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)


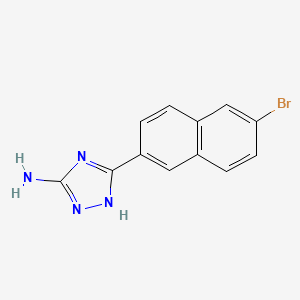
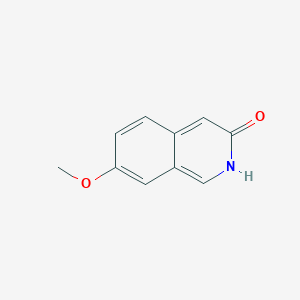

![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
